2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Description
2-(2,4-Dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic compound characterized by a propanamide backbone substituted with a 2,4-dichlorophenoxy group and a 5-methyl-1,2-oxazol-3-yl moiety. This structure places it within the broader class of phenoxypropanamide derivatives, which are often investigated for their herbicidal or plant growth-regulating properties. The 5-methyl-1,2-oxazole ring introduces steric and electronic effects that may modulate binding affinity to target proteins or influence metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-7-5-12(17-20-7)16-13(18)8(2)19-11-4-3-9(14)6-10(11)15/h3-6,8H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHMOAKCJBBQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the reaction of 2,4-dichlorophenol with 3-chloropropionyl chloride to form an intermediate, which is then reacted with 5-methyl-1,2-oxazole-3-amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Propanil (N-(3,4-Dichlorophenyl)Propanamide)
- Structure : Lacks the oxazole ring; features a 3,4-dichlorophenyl group directly attached to the propanamide.
- Application : A post-emergence herbicide targeting acetyl-CoA carboxylase in grasses. Propanil’s efficacy relies on rapid absorption and metabolic activation in susceptible plants .
- Key Difference: The absence of the oxazole and phenoxy groups in propanil reduces its structural complexity but limits its auxin-like activity compared to the target compound.
2-(2,4-Dichlorophenoxy)-N-(2,6-Dichlorophenyl)Acetamide
- Structure: Acetamide backbone with 2,4-dichlorophenoxy and 2,6-dichlorophenyl substituents.
- Application : A herbicidal agent with dual halogenation enhancing lipid solubility and membrane penetration.
- Key Difference : The shorter acetamide chain and additional chlorine atoms may confer higher environmental persistence but lower selectivity compared to the target compound’s propanamide-oxazole system .
Heterocyclic Propanamide Derivatives
N-(5-Chloro-2-Methoxyphenyl)-3-(3,5-Dimethyl-1H-1,2,4-Triazol-1-yl)Propanamide
- Structure : Propanamide with a triazole ring and chloro-methoxyphenyl group.
- Application : Likely a fungicide or plant growth regulator, given the triazole moiety’s role in inhibiting sterol biosynthesis.
- Key Difference : The triazole ring introduces nitrogen-rich heterocyclic interactions, differing from the oxazole’s oxygen-containing heterocycle, which may alter target enzyme specificity .
Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide)
- Structure : Acetamide with a pyridine ring instead of oxazole.
- Application : Synthetic auxin agonist mimicking indole-3-acetic acid (IAA) to disrupt plant cell elongation.
Structural and Functional Data Table
*Inferred based on structural analogs.
Research Findings and Mechanistic Insights
- Auxin-Like Activity: The 2,4-dichlorophenoxy group in the target compound is structurally analogous to 2,4-D, a synthetic auxin that disrupts plant growth by overstimulating cell division. However, the oxazole ring may reduce phytotoxicity in non-target species, as seen in compound 533’s pyridine-based selectivity .
- Metabolic Stability : The propanamide chain and methyl-oxazole group likely slow hydrolysis compared to ester-containing herbicides (e.g., 2,4-DP), prolonging soil residual activity .
- SAR Trends : Oxazole-containing derivatives exhibit lower mammalian toxicity than triazole analogs (e.g., iprodione metabolites), aligning with trends in agrochemical design prioritizing human safety .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound features a dichlorophenoxy group, which is known for its herbicidal properties, and an oxazole moiety that contributes to its unique chemical characteristics. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Dichlorophenoxy group : Enhances herbicidal activity.
- Oxazole ring : Imparts unique properties that may influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H12Cl2N2O2 |
| Molecular Weight | 287.14 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. For example, derivatives with oxazole rings are often tested against various bacterial strains.
- Antitumor Effects : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction.
- Herbicidal Activity : The dichlorophenoxy moiety is known for its effectiveness as a herbicide, targeting specific plant growth pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The oxazole ring may interact with enzymes involved in metabolic pathways in target organisms.
- Disruption of Cell Membrane Integrity : Antimicrobial effects may stem from the compound's ability to disrupt bacterial cell membranes.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Screening : A study demonstrated that similar oxazole derivatives exhibited IC50 values ranging from 10 to 50 µM against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Research indicated that compounds with the dichlorophenoxy group showed a significant reduction in tumor cell viability in vitro at concentrations as low as 20 µM .
- Herbicidal Efficacy : Field tests revealed that formulations containing dichlorophenoxy compounds effectively controlled weed populations without adversely affecting crop yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
